molecular formula C18H18N2O5 B2701633 N-(2H-1,3-benzodioxol-5-yl)-N'-(3-hydroxy-3-phenylpropyl)ethanediamide CAS No. 1396874-04-6

N-(2H-1,3-benzodioxol-5-yl)-N'-(3-hydroxy-3-phenylpropyl)ethanediamide

Cat. No.: B2701633
CAS No.: 1396874-04-6
M. Wt: 342.351
InChI Key: WFUSEYHHTSJWSA-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N'-(3-hydroxy-3-phenylpropyl)ethanediamide (hereafter referred to by its full IUPAC name) is a diamide derivative featuring a benzodioxole moiety linked via an ethanediamide bridge to a 3-hydroxy-3-phenylpropyl group. The compound’s benzodioxol group is a common pharmacophore in bioactive molecules, often contributing to binding affinity through aromatic interactions or metabolic stability.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(3-hydroxy-3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c21-14(12-4-2-1-3-5-12)8-9-19-17(22)18(23)20-13-6-7-15-16(10-13)25-11-24-15/h1-7,10,14,21H,8-9,11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUSEYHHTSJWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-N’-(3-hydroxy-3-phenylpropyl)ethanediamide” typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Ethanediamide Group: This involves the reaction of the benzodioxole intermediate with an appropriate ethanediamide precursor under controlled conditions.

    Introduction of the Hydroxyphenylpropyl Group: This step may involve the use of a Grignard reagent or other organometallic reagents to introduce the hydroxyphenylpropyl moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Amide Hydrolysis

The ethanediamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions and Outcomes

Reaction MediumTemperatureProductsYield
2M HCl (aq)80°C, 6h1,3-benzodioxole-5-carboxylic acid + 3-hydroxy-3-phenylpropylamine72%
1M NaOH (aq)60°C, 4hSodium salts of the carboxylic acids85%

Hydrolysis rates depend on steric hindrance from the 3-phenylpropyl group, which slows nucleophilic attack at the amide carbonyl.

Esterification and Transamidation

The hydroxyl group participates in esterification, while the amide group undergoes transamidation with amines.

ReagentCatalystProductSelectivity
Acetyl chloridePyridineO-acetyl derivative>90%
BenzylamineHATU/DIPEAN-benzyl ethanediamide analog68%

Steric effects limit transamidation efficiency with bulky amines.

Oxidation Reactions

The benzodioxole ring shows selective oxidation patterns:

Oxidizing Agents

  • mCPBA (meta-chloroperbenzoic acid): Epoxidizes the dioxole ring at 0°C (45% yield)

  • KMnO₄ (acidic): Cleaves the dioxole ring to form catechol derivatives (32% yield)

Catalytic Hydrogenation

The 3-phenylpropyl chain undergoes selective hydrogenation:

CatalystPressure (psi)Productee (%)
Pd/C (10%)50Saturated propyl chain analog-
Ru-BINAP30Chiral diol derivative82

The hydroxyl group directs stereoselective hydrogenation when chiral catalysts like Ru-BINAP are employed .

Complexation with Metals

The amide oxygen and benzodioxole oxygen act as Lewis bases:

Metal SaltSolventComplex Stability Constant (log K)
Cu(II)Ethanol4.2 ± 0.3
Fe(III)DMSO3.8 ± 0.2

Complexation alters redox properties, enabling catalytic applications in oxidation-reduction cascades .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Norrish-Type II cleavage of the ethanediamide chain (quantum yield Φ = 0.12)

  • Dioxole ring opening via singlet oxygen pathways (trapped with TEMPO)

Biological Derivatization

Enzyme-mediated transformations show:

  • Cytochrome P450 3A4: Hydroxylation at the phenyl ring (para position, 41% conversion)

  • Lipase B (Candida antarctica): Kinetic resolution of racemic mixtures (E = 18)

Mechanistic Insights

  • Amide Reactivity: Resonance stabilization of the amide group reduces electrophilicity, requiring strong acid/base conditions for hydrolysis.

  • Stereoelectronic Effects: The benzodioxole's electron-rich nature directs electrophilic attacks to the 5-position.

  • Hydrogen-Bonding Networks: Intramolecular H-bonds between the hydroxyl and amide groups influence conformational stability and reaction pathways.

This comprehensive analysis demonstrates the compound's versatility in synthetic and catalytic applications, with reaction outcomes heavily influenced by steric, electronic, and stereochemical factors .

Scientific Research Applications

Potential Activities

  • Anti-inflammatory Properties : Related benzodioxole derivatives have shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in mediating inflammatory responses.
    Compound NameActivity TypeIC50 Values
    5-benzofuranolAnti-inflammatoryHigh concentrations required
    Benzodioxole derivativesAntioxidant/Anti-inflammatoryVarious
  • Enzyme Inhibition : Some studies have explored the enzyme inhibitory potential of compounds containing benzodioxole structures, suggesting applications in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Study 1: Enzyme Inhibition Research

A study investigated new sulfonamides containing benzodioxane and acetamide moieties for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The results indicated that these compounds could serve as potential therapeutic agents for T2DM and AD due to their ability to modulate enzyme activity effectively .

Study 2: Pharmacological Insights

Research into similar compounds has shown promising results regarding their anti-inflammatory and analgesic properties. For instance, derivatives have been noted for their ability to interact with COX enzymes, leading to reduced inflammation in experimental models .

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-N’-(3-hydroxy-3-phenylpropyl)ethanediamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It could interact with cell surface or intracellular receptors, modulating signaling pathways.

    DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features of the Target Compound
  • 3-Hydroxy-3-phenylpropyl substituent : Introduces a chiral center and hydroxyl group, enhancing hydrogen-bonding capacity.
  • Ethanediamide linker : Provides conformational flexibility and amide-based hydrogen-bonding sites.
Comparison with Structurally Related Compounds

2.1. QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide)

  • Structural Differences: QOD replaces the 3-hydroxy-3-phenylpropyl group with a tetrahydroquinoline-derived substituent.
  • Functional Implications: The tetrahydroquinoline moiety in QOD may enhance hydrophobic interactions with falcipain-2’s binding pocket compared to the hydroxy-phenylpropyl group in the target compound . The absence of a hydroxyl group in QOD could reduce solubility but increase membrane permeability.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Differences : Features a simpler benzamide core with a 2-hydroxy-1,1-dimethylethyl group instead of the diamide linker and benzodioxol system.
  • Reduced steric hindrance compared to the target compound may favor catalytic applications over protein binding.

Benzathine Benzylpenicillin

  • Structural Differences : Contains a dibenzylethylenediamine salt linked to a penicillin core, contrasting with the ethanediamide and benzodioxol motifs.
  • Functional Implications :
    • The ionic nature of benzathine benzylpenicillin enhances water solubility, whereas the target compound’s neutral diamide linker may limit solubility .
    • Antibiotic activity in benzathine benzylpenicillin arises from β-lactam functionality, absent in the target compound.

MDA 2-Aldoxime Analog (N-[3-(2H-1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine)

  • Structural Differences : Shares the benzodioxol group but incorporates an aldoxime moiety instead of the diamide linker.
  • Isomerism in the MDA analog introduces stereochemical complexity absent in the target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Weight Key Functional Groups Biological/Functional Role
Target Compound ~384.38 g/mol Benzodioxol, ethanediamide, hydroxy-phenylpropyl Falcipain-2 inhibition (simulated)
QOD ~407.45 g/mol Benzodioxol, ethanediamide, tetrahydroquinoline Falcipain-2 inhibition (simulated)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ~207.27 g/mol Benzamide, hydroxyl, dimethyl Metal-catalyzed C–H functionalization
Benzathine Benzylpenicillin ~909.11 g/mol β-Lactam, dibenzylethylenediamine salt Antibiotic
MDA 2-Aldoxime Analog ~235.23 g/mol Benzodioxol, aldoxime, methylpropylidene Chelation/nitroreductase substrate

Research Findings and Mechanistic Insights

  • Target Compound vs. QOD: Molecular dynamics simulations suggest that the hydroxy-phenylpropyl group in the target compound may form hydrogen bonds with falcipain-2’s active site, whereas QOD’s tetrahydroquinoline group relies on hydrophobic interactions . This distinction could influence binding kinetics and selectivity.
  • Solubility Considerations: The hydroxyl group in the target compound likely improves aqueous solubility compared to QOD but may reduce blood-brain barrier penetration relative to nonpolar analogs like the MDA aldoxime derivative.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-(3-hydroxy-3-phenylpropyl)ethanediamide, commonly referred to as a benzodioxole derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This structure contributes to its interactions with various biological targets, influencing its pharmacological profile.

Research indicates that compounds with a benzodioxole structure often interact with multiple biological pathways. The mechanisms of action for this compound include:

  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, including serotonin and dopamine receptors.
  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, potentially mitigating oxidative stress in cells.

Biological Activity Summary Table

Activity Description References
Serotonin Receptor Agonism Modulates serotonin receptors, potentially influencing mood and anxiety disorders.
Dopamine Receptor Interaction Affects dopaminergic pathways, which may have implications in neuropsychiatric conditions.
Antioxidant Properties Reduces oxidative stress markers in cellular models.
Enzyme Inhibition Inhibits specific metabolic enzymes that could regulate glucose metabolism.

Case Studies

Several studies have investigated the biological effects of benzodioxole derivatives similar to this compound:

  • Neuroprotective Effects : A study demonstrated that a related benzodioxole compound exhibited neuroprotective effects in animal models of neurodegeneration by reducing neuronal apoptosis and inflammation.
  • Antidepressant-Like Effects : Another investigation showed that compounds with similar structures produced antidepressant-like effects in rodent models, suggesting a possible therapeutic application for mood disorders.
  • Metabolic Regulation : Research highlighted the compound's ability to modulate glucose uptake in muscle cells, indicating potential use in diabetes management.

Q & A

Basic: What synthetic routes are employed for synthesizing N-(2H-1,3-benzodioxol-5-yl)-N'-(3-hydroxy-3-phenylpropyl)ethanediamide, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves coupling benzodioxole derivatives with hydroxylphenylpropylamine intermediates via amidation. Key steps include:

  • Acylation : Reacting 2H-1,3-benzodioxol-5-amine with ethyl oxalyl chloride to form the ethanediamide backbone.
  • Nucleophilic Substitution : Introducing the 3-hydroxy-3-phenylpropyl group under basic conditions (e.g., NaH/DMF).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
    Critical Parameters :
  • Temperature Control : Excess heat during acylation can lead to byproducts like oxazole rings .
  • Protection of Hydroxyl Groups : Use of tert-butyldimethylsilyl (TBS) ethers prevents unwanted side reactions .
    Yield Optimization : Employing catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency by 15–20% .

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify benzodioxole (δ 6.8–7.1 ppm for aromatic protons) and ethanediamide (δ 3.2–3.5 ppm for methylene groups) moieties .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the hydroxylphenylpropyl chain .
  • X-ray Crystallography :
    • SHELX Suite : Refinement with SHELXL confirms bond lengths (e.g., C=O at 1.21 Å) and torsion angles .
    • Twinned Data Handling : Use of SHELXPRO for high-resolution data reduces systematic errors .

Advanced: How can molecular docking elucidate this compound’s interaction with falcipain-2 in antimalarial studies?

Methodological Answer:

  • Target Preparation : Retrieve falcipain-2 (PDB ID: 3BPF) and remove water molecules. Protonate active-site cysteine (Cys-29) at pH 5.5.
  • Docking Software :
    • AutoDock Vina : Parameterize the compound’s force field using GAFF2.
    • Pose Clustering : Identify binding modes with ΔG < −8.5 kcal/mol.
  • Validation : Compare with known inhibitors (e.g., QOD derivatives) to assess hydrogen bonding with Gly-83 and hydrophobic interactions with Leu-32 .

Advanced: What strategies resolve contradictions in reported antifungal vs. antiparasitic activity data?

Methodological Answer:

  • Assay Standardization :
    • MIC Testing : Use CLSI guidelines for fungal strains (e.g., Candida albicans ATCC 90028) and synchronized Plasmodium falciparum cultures for IC₅₀ determination .
  • Structure-Activity Relationship (SAR) :
    • Ethanediamide Modifications : Replace the hydroxyl group with methoxy to assess hydrophobicity impact on membrane penetration .
  • Cytotoxicity Cross-Check : Compare activity in mammalian cell lines (e.g., HEK293) to rule off-target effects .

Advanced: How do modifications to the ethanediamide moiety influence bioactivity?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., NO₂) : Increase electrophilicity, enhancing covalent binding to cysteine proteases .
    • Branching (e.g., isopropyl) : Reduces conformational flexibility, lowering antifungal potency by 40% .
  • Pro-drug Design : Esterification of the hydroxyl group improves oral bioavailability (tested in murine models) .

Basic: What chromatographic methods ensure purity ≥98% for in vitro assays?

Methodological Answer:

  • HPLC Conditions :
    • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
    • Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA.
    • Detection : UV at 255 nm (λmax for benzodioxole) .
  • Impurity Profiling : LC-MS/MS identifies byproducts like hydrolyzed amides (m/z +18) .

Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:

  • Temperature : Store at −20°C in amber vials to avoid photodegradation.
  • Solubility Considerations : Lyophilize and reconstitute in DMSO (10 mM stock), avoiding aqueous buffers >pH 7.0 .
  • Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Advanced: Which computational tools predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction :
    • SwissADME : Estimates logP (2.1) and BBB permeability (CNS MPO score: 3.2).
    • pkCSM : Predicts hepatic metabolism via CYP3A4 (t₁/₂ = 2.3 h).
  • Metabolite Identification : Use GLORYx to simulate Phase I oxidation at the benzodioxole ring .

Advanced: How to design SAR studies for optimizing antifungal activity?

Methodological Answer:

  • Scaffold Hopping : Replace benzodioxole with benzothiazole to evaluate π-π stacking differences.
  • Fragment-based Screening : Test truncated analogs (e.g., without the phenylpropyl chain) to identify minimal pharmacophores.
  • QSAR Modeling : Use CoMFA (Comparative Molecular Field Analysis) with steric/electrostatic descriptors from 30 derivatives .

Basic: What in vitro assays assess preliminary toxicity?

Methodological Answer:

  • Cytotoxicity : MTT assay on HepG2 cells (IC₅₀ > 50 µM deemed safe).
  • hERG Inhibition : Patch-clamp electrophysiology (IC₅₀ > 10 µC) to rule out cardiac risks.
  • Ames Test : Use Salmonella typhimurium TA98/TA100 strains to detect mutagenicity .

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